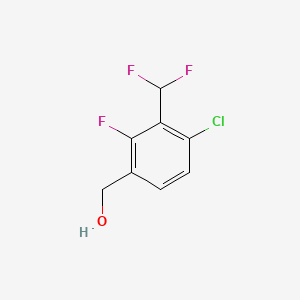

(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)methanol

Beschreibung

Eigenschaften

Molekularformel |

C8H6ClF3O |

|---|---|

Molekulargewicht |

210.58 g/mol |

IUPAC-Name |

[4-chloro-3-(difluoromethyl)-2-fluorophenyl]methanol |

InChI |

InChI=1S/C8H6ClF3O/c9-5-2-1-4(3-13)7(10)6(5)8(11)12/h1-2,8,13H,3H2 |

InChI-Schlüssel |

GCILIOANFIYWLF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1CO)F)C(F)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of (4-Chloro-3-(difluoromethyl)-2-fluorophenyl)methanol typically involves:

- Introduction of the difluoromethyl group onto a suitably substituted aromatic ring.

- Installation of halogen substituents (chlorine and fluorine) at defined positions on the aromatic ring.

- Functionalization of the aromatic ring with a hydroxymethyl group (-CH2OH) at the benzylic position.

The key challenge lies in selective difluoromethylation and controlled halogenation without affecting the sensitive hydroxymethyl moiety.

Difluoromethylation Techniques

Recent advances in difluoromethylation chemistry provide several approaches to introduce the -CF2H group onto aromatic systems, including:

- Radical difluoromethylation using difluoromethyl radical precursors under photoredox or transition metal catalysis.

- Nucleophilic difluoromethylation employing difluoromethyl anion equivalents or reagents such as TMSCF2H (trimethylsilyl difluoromethyl) under basic conditions.

- Electrophilic difluoromethylation via difluoromethyl halides or sulfonium salts.

A comprehensive review highlights that difluoromethylation at aromatic C(sp2) centers often requires transition metal catalysis or radical initiators to achieve good regioselectivity and yields.

Halogenation and Aromatic Substitution

The selective chlorination and fluorination of aromatic rings are typically achieved via:

- Electrophilic aromatic substitution using chlorine and fluorine sources.

- Directed ortho-metalation followed by quenching with halogen electrophiles.

- Use of halogenating agents such as N-chlorosuccinimide (NCS) or Selectfluor under controlled conditions.

In the case of (4-Chloro-3-(difluoromethyl)-2-fluorophenyl)methanol, the chlorine is positioned para to the hydroxymethyl substituent, while fluorine is ortho, requiring precise control during halogenation steps.

Hydroxymethylation

The introduction of the benzylic hydroxymethyl group (-CH2OH) can be achieved via:

- Reduction of the corresponding aldehyde or acid precursor.

- Hydroxymethylation of the aromatic ring using formaldehyde in the presence of acid catalysts.

- Nucleophilic substitution on appropriate intermediates bearing leaving groups.

For example, heating 3-chloro-5-(trifluoromethyl)pyridine with formaldehyde under acidic conditions promotes hydroxymethylation, a method that can be adapted for phenyl analogues.

Representative Synthetic Route from Literature and Patents

A detailed process described in patent EP 1 036 068 B1 involves multi-step synthesis of related difluoromethylated and halogenated aromatic compounds with hydroxymethyl groups, which can be adapted for the target compound:

| Step | Intermediate/Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Halogenation of 1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole | Bromination or iodination in presence of acid | Introduces halogen at 5-position |

| 2 | Palladium-catalyzed coupling with ethyl 3-hydroxy-2-methylenebutanoate or ethyl acrylate | Pd catalyst, tertiary amine, heating | Forms alkyl α-acetyl intermediate |

| 3 | Chlorination with sodium hypochlorite followed by base treatment | Alcohol solvent, 25-60°C | Converts acetyl to chloro-substituted product |

| 4 | Reduction or hydrolysis to yield hydroxymethyl derivative | Appropriate reducing agents or hydrolysis conditions | Final step to obtain (4-Chloro-3-(difluoromethyl)-2-fluorophenyl)methanol |

This sequence emphasizes the use of palladium catalysis and controlled halogenation to achieve the desired substitution pattern.

Data Table Summarizing Key Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Radical Difluoromethylation | Halogenated aromatic precursors | Difluoromethyl radical precursors, photoredox catalysts | Radical substitution | High regioselectivity, mild conditions | Requires specialized catalysts, potential side reactions |

| Nucleophilic Difluoromethylation | Aromatic aldehydes or halides | TMSCF2H, base | Nucleophilic substitution | Good control over difluoromethylation | Sensitive to moisture, limited substrate scope |

| Electrophilic Halogenation | Aromatic ring with directing groups | NCS, Selectfluor | Electrophilic aromatic substitution | Straightforward, scalable | Overhalogenation risk, regioselectivity challenges |

| Hydroxymethylation via Formaldehyde | Aromatic halides or trifluoromethyl derivatives | Formaldehyde, acid catalyst | Electrophilic substitution | Simple reagents, direct introduction of -CH2OH | Acid-sensitive substrates may degrade |

| Palladium-Catalyzed Coupling | Halogenated difluoromethylated intermediates | Pd catalyst, ethyl acrylate | Cross-coupling | High yields, versatile | Requires expensive catalysts, inert atmosphere |

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 4-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde or 4-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid.

Reduction: 4-Chloro-3-(difluoromethyl)-2-fluorophenylmethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)methanol has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential analgesic and anti-inflammatory properties.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (4-Chloro-3-(difluoromethyl)-2-fluorophenyl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Features :

- Electron-withdrawing substituents (Cl, F, –CF₂H) influence electronic distribution, increasing acidity of the hydroxyl group.

- Steric effects from the bulky difluoromethyl group may hinder rotational freedom or binding interactions.

- Fluorine’s role : Enhances bioavailability and resistance to oxidative metabolism, as highlighted in fluorinated drug design .

Comparison with Structural Analogs

Substituent Effects and Physicochemical Properties

The compound’s properties are compared to analogs with similar halogenation patterns or functional groups (Table 1).

Table 1: Comparative Analysis of Structural Analogs

Key Observations :

Lipophilicity : The difluoromethyl group in the target compound increases logP compared to methylsulfanyl (–SCH₃) or methyl (–CH₃) substituents, favoring membrane permeability .

Metabolic Stability: Fluorine and chlorine reduce cytochrome P450-mediated degradation, extending half-life relative to non-halogenated analogs .

Solubility: The hydroxymethyl group enhances water solubility compared to non-polar substituents like –SCH₃ or –CF₂–CH₂OH.

Research Findings and Trends

- Crystallographic Studies : Fluorinated compounds like the target molecule are used in fragment screening for protein-ligand interaction studies, as seen in crystallographic databases .

- DFT Analyses : Comparative computational studies (e.g., on azo dyes ) highlight how substituents like –CF₂H affect electronic spectra and reactivity.

Biologische Aktivität

(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)methanol, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article reviews its properties, mechanisms of action, and applications based on recent research findings.

Molecular Structure:

- Molecular Formula: C13H10ClF3O

- Molecular Weight: 290.67 g/mol

- IUPAC Name: (4-Chloro-3-(difluoromethyl)-2-fluorophenyl)methanol

- Canonical SMILES: C1=CC(=C(C(=C1Cl)C(F)(F)F)O)F

Antimicrobial Properties

Research indicates that (4-Chloro-3-(difluoromethyl)-2-fluorophenyl)methanol exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness comparable to established antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and liver cancer cells. The proposed mechanism involves the inhibition of specific enzymes critical for cell division and survival, leading to apoptosis in malignant cells.

The biological activity of (4-Chloro-3-(difluoromethyl)-2-fluorophenyl)methanol is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, such as those responsible for nucleotide synthesis.

- Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways that regulate cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of (4-Chloro-3-(difluoromethyl)-2-fluorophenyl)methanol against a panel of pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains.

Study 2: Anticancer Activity

In another investigation, the compound was tested on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 8 µM. The study suggested that the compound induces apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Research Applications

The diverse biological activities of (4-Chloro-3-(difluoromethyl)-2-fluorophenyl)methanol make it a promising candidate for further research and development in various fields:

- Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent positions it as a candidate for new drug formulations.

- Chemical Synthesis: As a versatile building block in organic synthesis, it can be utilized to create more complex molecules with desired biological activities.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.